inerminoside A1
inerminoside A1
Brand Name:
Vulcanchem
CAS No.:
155656-95-4
VCID:
VC0235596
InChI:
InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28)
SMILES:
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O
Molecular Formula:
C5H6N4O2S
Molecular Weight:
508.5 g/mol
inerminoside A1
CAS No.: 155656-95-4
Main Products
VCID: VC0235596
Molecular Formula: C5H6N4O2S
Molecular Weight: 508.5 g/mol
CAS No. | 155656-95-4 |
---|---|
Product Name | inerminoside A1 |
Molecular Formula | C5H6N4O2S |
Molecular Weight | 508.5 g/mol |
IUPAC Name | 1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
Standard InChI | InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |
Standard InChIKey | AMVJBPWDFCUNOH-UHFFFAOYSA-N |
SMILES | CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Canonical SMILES | CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Synonyms | 2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |
PubChem Compound | 190813 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume